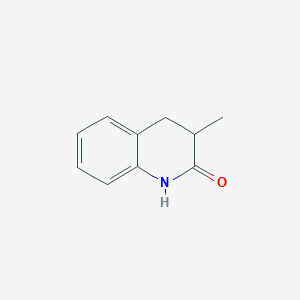

3-Methyl-3,4-dihydroquinolin-2(1H)-one

Description

2-Methylbenzofuran-5-carbaldehyde is a heterocyclic organic compound featuring a benzofuran core substituted with a methyl group at position 2 and an aldehyde functional group at position 5. Benzofuran derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and reactivity. The aldehyde group in this compound makes it a versatile intermediate for synthesizing Schiff bases, heterocyclic frameworks, and bioactive molecules.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

3-methyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |

InChI Key |

DBWYGOJLDBJJLU-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2NC1=O |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Methyl-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential therapeutic effects. Notable applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antidepressant Properties : Studies have shown that derivatives of dihydroquinolinones can act as novel antidepressants. The central nervous system-stimulating activity of these compounds suggests their potential in treating mood disorders .

- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections, including activity against the Epstein-Barr virus, which could lead to new antiviral therapies .

Organic Synthesis

The versatility of this compound in organic synthesis is notable:

- Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can enhance biological activity or selectivity .

- Redox-Triggered Synthesis : A recent development involves a redox-neutral hydride-transfer method to create substituted derivatives of DHQO. This technique allows for the selective synthesis of compounds with tailored properties .

Material Science

In material science, this compound has potential applications:

- Fluorescent Materials : Compounds derived from DHQO have been explored for their fluorescent properties, which can be utilized in sensors and imaging applications. The ability to modify the electronic properties of DHQO makes it suitable for designing materials with specific optical characteristics.

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for drug development.

Case Study 2: Antidepressant Activity

In preclinical trials, derivatives of DHQO were tested for their antidepressant effects using animal models. Results indicated a significant reduction in depressive-like behaviors, supporting further investigation into its mechanism of action and therapeutic potential.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple pathogens |

| Antidepressant Properties | Significant reduction in depressive behaviors | |

| Organic Synthesis | Synthesis of Bioactive Molecules | Versatile precursor for drug development |

| Redox-Triggered Synthesis | Selective synthesis of derivatives | |

| Material Science | Fluorescent Materials | Potential use in sensors and imaging |

Comparison with Similar Compounds

Key Observations :

- Ring System : The benzofuran core (in the target compound and ) offers greater aromatic stability compared to the simpler furan ring (), influencing electronic properties and reactivity .

- The hydroxy group in enhances hydrogen-bonding capability, likely improving solubility in polar solvents relative to the target compound .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:

| Property | 2-Methylbenzofuran-5-carbaldehyde | 5-(Methoxymethyl)furan-2-carbaldehyde | 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde |

|---|---|---|---|

| Molecular Weight | ~162.17 g/mol | ~156.14 g/mol | ~280.26 g/mol |

| Polarity | Moderate | High (due to -OCH₃) | Very high (due to -OH and -OCH₃) |

| Solubility | Likely low in water | Moderate in polar solvents | High in polar solvents (e.g., ethanol, DMSO) |

Notes:

- The aldehyde group in all compounds facilitates nucleophilic addition reactions, but steric and electronic effects from substituents modulate reactivity. For example, the dimethoxymethyl group in may shield the aldehyde, reducing its electrophilicity .

Preparation Methods

Photochemical Cyclization of N-Phenylmethacrylamide

Photochemical methods offer a high-yielding route to 3-methyl-3,4-dihydroquinolin-2(1H)-one. Raghunathan et al. (2016) demonstrated that irradiating N-phenylmethacrylamide in benzene at 10°C under nitrogen with 300 nm light produces the target compound in quantitative yield. The reaction proceeds via a [2+2] cycloaddition mechanism, facilitated by a chiral catalyst (exact catalyst unspecified in available data), followed by ring expansion. Key advantages include:

- Solvent : Benzene ensures optimal radical stabilization.

- Temperature : Low temperature (10±2°C) minimizes side reactions.

- Yield : 100% conversion under optimized conditions.

A comparative analysis of solvents revealed that toluene and dichloromethane reduced yields to 65–78%, emphasizing benzene’s role in stabilizing intermediates.

Metal-Free Oxidative Radical Cyclization

Metal-free approaches using peroxides as oxidants have gained traction for their environmental and cost benefits. A two-component reaction between cinnamamide derivatives and aliphatic aldehydes, reported in CN109836383B, employs di-tert-butyl peroxide (DTBP) in fluorobenzene at 130°C. This method introduces alkyl groups at the 3-position via a radical cascade:

- Decarbonylation : Aliphatic aldehydes generate alkyl radicals.

- Cyclization : Radicals add to the cinnamamide framework, forming the dihydroquinoline core.

For example, reacting N-methylcinnamamide with isobutyraldehyde yields 1-methyl-3-isopropyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one (66% yield). Substrate scope studies show electron-donating groups on the aryl ring enhance yields by 10–15%.

Table 1: Selected Yields from Oxidative Radical Cyclization

| Entry | Aldehyde | Product Substituents | Yield (%) |

|---|---|---|---|

| 1 | Isobutyraldehyde | 3-isopropyl, 4-phenyl | 66 |

| 2 | Propionaldehyde | 3-ethyl, 4-p-tolyl | 60 |

| 3 | Pentanal | 3-butyl, 4-methoxyphenyl | 68 |

Multi-Step Alkylation and Reduction Sequences

Functionalized derivatives of this compound are accessible via sequential alkylation and reduction. Jockusch et al. (2016) detailed a protocol starting with nitro-substituted precursors:

- Alkylation : N-Phenylmethacrylamide reacts with chloroalkylamines (e.g., chloromethylamine) in DMF/K2CO3 to install side chains.

- Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) converts nitro groups to amines.

- Coupling : Thiophene-2-carbimidothioate introduces heterocyclic moieties.

While this method requires multiple steps, it achieves regioselective functionalization at the 3-position, critical for drug discovery applications.

Solvent and Oxidant Effects in K2S2O8-Mediated Reactions

JOURNAL OF CHEMICAL RESEARCH (2014) highlighted the role of K2S2O8 in acetonitrile/water (1:1) at 100°C for synthesizing 3,4-disubstituted variants. For 3-methyl derivatives, increasing K2S2O8 from 2.0 to 3.0 equivalents improved yields from 70% to 85%, likely due to enhanced radical generation. Polar aprotic solvents (e.g., DMF) reduced efficiency by stabilizing ionic intermediates over radicals.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives, and what reagents are critical for achieving high yields?

- Methodology : The compound is synthesized via alkylation of nitro-substituted precursors (e.g., 7 or 8) with chloroalkylamine hydrochlorides (9–13) in DMF using K₂CO₃ as a base. Reduction of nitro groups to amines is achieved via catalytic hydrogenation (Pd/C, H₂) or Raney nickel with hydrazine hydrate. Subsequent coupling with thiophene-2-carbimidothioate hydroiodide in ethanol yields final derivatives .

- Key Reagents : Pd/C, Raney nickel, thiophene-2-carbimidothioate hydroiodide.

- Purification : Biotage flash chromatography or column chromatography (e.g., NH₃/MeOH:CH₂Cl₂ mixtures) .

Q. How are spectroscopic techniques (NMR, MS) applied to characterize 3,4-dihydroquinolin-2(1H)-one derivatives?

- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ confirms substituent positions (e.g., aromatic protons at δ 6.86–8.13 ppm, methyl groups at δ 2.01–2.31 ppm) .

- Mass Spectrometry : EI or ESI-MS identifies molecular ions (e.g., m/z 303 [M⁺] for compound 18) and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in 3,4-dihydroquinolin-2(1H)-one derivatives across studies?

- Root Causes : Variability in substituent positioning (e.g., 6-amino vs. 8-fluoro groups) or linker length (2–3 carbons) alters selectivity for neuronal nitric oxide synthase (nNOS) .

- Resolution : Structure-activity relationship (SAR) studies using pharmacophore models (Chart 1) and comparative assays (e.g., rat pain models) validate target engagement. For example, compound (S)-35 showed oral efficacy in pain models due to optimized basic amine positioning .

Q. How do novel catalytic methods (e.g., photoredox, palladium-mediated) enhance synthesis of 3,4-dihydroquinolin-2(1H)-one scaffolds?

- Photoredox Catalysis : Iron-catalyzed generation of carbamoyl radicals from oxamic acids enables intramolecular cyclization and aromatization, yielding diverse derivatives under mild conditions .

- Palladium-Mediated Carbonylation : One-pot cascades with perfluoroalkyl iodides incorporate fluoroalkyl and carbonyl units into the scaffold (e.g., Scheme 17), achieving moderate-to-high yields (43–73%) with E/Z selectivity .

Q. What in vivo models validate the therapeutic potential of 3,4-dihydroquinolin-2(1H)-one derivatives?

- Pain Models : Oral dosing of compound (S)-35 in rat spinal nerve ligation (SNL) and medullary allodynia models demonstrated efficacy, linking nNOS inhibition to analgesic effects .

- Cognitive Studies : Derivatives like 3-amino-1-hydroxy-7-carbonitrile showed promise in schizophrenia-related cognitive deficit models .

Methodological Challenges

Q. How can reaction conditions be optimized to mitigate yield disparities in nitro reduction steps?

- Catalyst Selection : Raney nickel with hydrazine hydrate achieves faster reduction (20 min) compared to Pd/C (48 hr), but may require pH adjustment to prevent side reactions .

- Solvent Systems : Ethanol or methanol enhances solubility of intermediates, reducing purification complexity .

Q. What analytical workflows resolve structural ambiguities in dihydroquinolinone analogs?

- Comparative SAR : Contrasting 3-methyl derivatives with 1-methyl or 2-methyl analogs (e.g., 1-Methyl-3,4-dihydroquinolin-2(1H)-one) highlights the impact of substituent placement on enzyme inhibition .

- X-ray Crystallography : Resolves regiochemistry in polycyclic derivatives (e.g., perfluoroalkyl-containing scaffolds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.